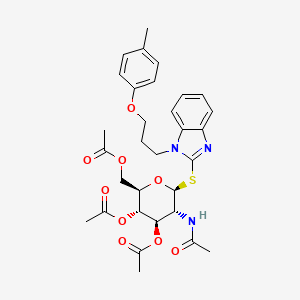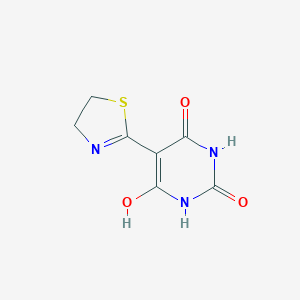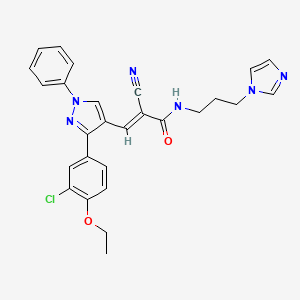
C31H37N3O9S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C31H37N3O9S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C31H37N3O9S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of simpler organic molecules, which are then subjected to various chemical reactions to build the desired complex structure. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.
Acylation Reactions: These reactions introduce an acyl group into the molecule, which is essential for building the compound’s structure.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, allowing for the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale chemical processes that ensure high yield and purity. These methods often include:
Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions and product quality.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
化学反应分析
Types of Reactions
C31H37N3O9S: undergoes various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
The reactions involving This compound often require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
C31H37N3O9S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C31H37N3O9S involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
C31H37N3O9S: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C31H37N3O9: This compound has a similar structure but lacks the sulfur atom, which can significantly alter its chemical properties and reactivity.
C31H37N3O8S: This compound has one less oxygen atom, which can affect its stability and reactivity.
The unique combination of atoms in This compound gives it distinct properties that make it valuable for various applications in research and industry.
属性
分子式 |
C31H37N3O9S |
|---|---|
分子量 |
627.7 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H37N3O9S/c1-18-11-13-23(14-12-18)39-16-8-15-34-25-10-7-6-9-24(25)33-31(34)44-30-27(32-19(2)35)29(42-22(5)38)28(41-21(4)37)26(43-30)17-40-20(3)36/h6-7,9-14,26-30H,8,15-17H2,1-5H3,(H,32,35)/t26-,27-,28-,29-,30+/m1/s1 |
InChI 键 |
YTNHQTQZPXDSME-WYQCABFXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2SC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)

![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)




![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)

![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
